molecular formula C17H15N3O3 B13582673 3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione

3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione

Cat. No.: B13582673
M. Wt: 309.32 g/mol
InChI Key: BFKCVSQXHYIRNW-UHFFFAOYSA-N
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Description

3-[7-(aminomethyl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl]piperidine-2,6-dione is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(aminomethyl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[7-(aminomethyl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[7-(aminomethyl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl]piperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[7-(aminomethyl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-(aminomethyl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-2-yl]piperidine-2,6-dione is unique due to its specific tricyclic structure and the presence of both an aminomethyl group and a piperidine-2,6-dione moiety. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

3-[5-(aminomethyl)-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H15N3O3/c18-8-9-4-5-11-15-10(9)2-1-3-12(15)20(17(11)23)13-6-7-14(21)19-16(13)22/h1-5,13H,6-8,18H2,(H,19,21,22)

InChI Key

BFKCVSQXHYIRNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=CC=CC4=C(C=CC(=C43)C2=O)CN

Origin of Product

United States

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